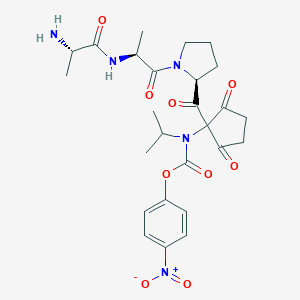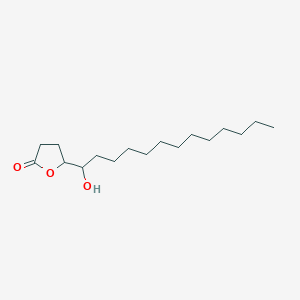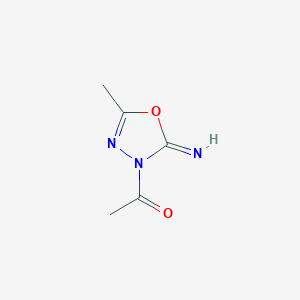
1-(2-Imino-5-methyl-1,3,4-oxadiazol-3-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Imino-5-methyl-1,3,4-oxadiazol-3-yl)ethanone, also known as IMOE, is a heterocyclic compound that has gained attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and materials science. IMOE is a highly reactive molecule that contains a five-membered ring consisting of oxygen, nitrogen, and carbon atoms. This compound is synthesized through various methods and has been extensively studied for its biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 1-(2-Imino-5-methyl-1,3,4-oxadiazol-3-yl)ethanone is not fully understood. However, it has been suggested that 1-(2-Imino-5-methyl-1,3,4-oxadiazol-3-yl)ethanone may exert its biological effects through the inhibition of various enzymes such as cholinesterase and acetylcholinesterase.
Effets Biochimiques Et Physiologiques
1-(2-Imino-5-methyl-1,3,4-oxadiazol-3-yl)ethanone has been shown to possess various biochemical and physiological effects. In vitro studies have shown that 1-(2-Imino-5-methyl-1,3,4-oxadiazol-3-yl)ethanone possesses antifungal and antibacterial properties. 1-(2-Imino-5-methyl-1,3,4-oxadiazol-3-yl)ethanone has also been shown to inhibit the activity of various enzymes such as cholinesterase and acetylcholinesterase. In vivo studies have shown that 1-(2-Imino-5-methyl-1,3,4-oxadiazol-3-yl)ethanone possesses anti-inflammatory and analgesic properties.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1-(2-Imino-5-methyl-1,3,4-oxadiazol-3-yl)ethanone in lab experiments include its high reactivity and potential applications in various fields such as medicine, agriculture, and materials science. However, the limitations of using 1-(2-Imino-5-methyl-1,3,4-oxadiazol-3-yl)ethanone in lab experiments include its potential toxicity and the need for careful handling due to its highly reactive nature.
Orientations Futures
There are several future directions for the study of 1-(2-Imino-5-methyl-1,3,4-oxadiazol-3-yl)ethanone. One potential direction is the development of new drugs based on the antifungal and antibacterial properties of 1-(2-Imino-5-methyl-1,3,4-oxadiazol-3-yl)ethanone. Another potential direction is the development of new herbicides based on the herbicidal properties of 1-(2-Imino-5-methyl-1,3,4-oxadiazol-3-yl)ethanone. Additionally, further studies are needed to fully understand the mechanism of action of 1-(2-Imino-5-methyl-1,3,4-oxadiazol-3-yl)ethanone and its potential applications in materials science.
Méthodes De Synthèse
1-(2-Imino-5-methyl-1,3,4-oxadiazol-3-yl)ethanone can be synthesized through various methods, including the reaction of 5-methyl-1,3,4-oxadiazol-2-amine with ethyl chloroformate in the presence of triethylamine. Another method involves the reaction of 5-methyl-1,3,4-oxadiazol-2-amine with ethyl chloroacetate in the presence of triethylamine. 1-(2-Imino-5-methyl-1,3,4-oxadiazol-3-yl)ethanone can also be synthesized through the reaction of 5-methyl-1,3,4-oxadiazol-2-amine with ethyl chloroformate and subsequent hydrolysis of the resulting intermediate.
Applications De Recherche Scientifique
1-(2-Imino-5-methyl-1,3,4-oxadiazol-3-yl)ethanone has been extensively studied for its potential applications in various fields such as medicine, agriculture, and materials science. In medicine, 1-(2-Imino-5-methyl-1,3,4-oxadiazol-3-yl)ethanone has been shown to possess antifungal and antibacterial properties, making it a potential candidate for the development of new drugs. 1-(2-Imino-5-methyl-1,3,4-oxadiazol-3-yl)ethanone has also been studied for its potential use as a biomarker for various diseases such as Alzheimer's disease. In agriculture, 1-(2-Imino-5-methyl-1,3,4-oxadiazol-3-yl)ethanone has been shown to possess herbicidal properties, making it a potential candidate for the development of new herbicides. In materials science, 1-(2-Imino-5-methyl-1,3,4-oxadiazol-3-yl)ethanone has been studied for its potential use in the development of new materials such as polymers and nanomaterials.
Propriétés
Numéro CAS |
127351-20-6 |
|---|---|
Nom du produit |
1-(2-Imino-5-methyl-1,3,4-oxadiazol-3-yl)ethanone |
Formule moléculaire |
C5H7N3O2 |
Poids moléculaire |
141.13 g/mol |
Nom IUPAC |
1-(2-imino-5-methyl-1,3,4-oxadiazol-3-yl)ethanone |
InChI |
InChI=1S/C5H7N3O2/c1-3-7-8(4(2)9)5(6)10-3/h6H,1-2H3 |
Clé InChI |
CABJVGINZDSCIU-UHFFFAOYSA-N |
SMILES |
CC1=NN(C(=N)O1)C(=O)C |
SMILES canonique |
CC1=NN(C(=N)O1)C(=O)C |
Synonymes |
1,3,4-Oxadiazol-2(3H)-imine,3-acetyl-5-methyl-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



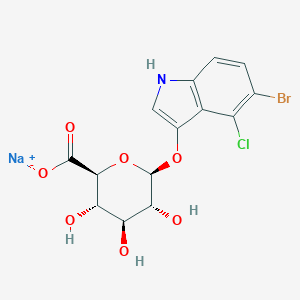
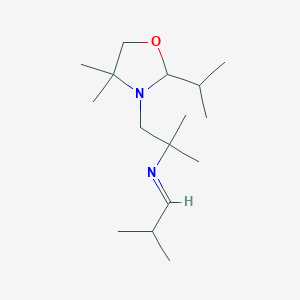
![2-Ethenyl-4-methyl-1-oxaspiro[2.4]heptane](/img/structure/B138287.png)
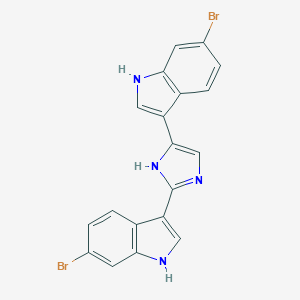

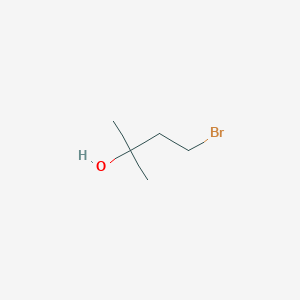
![2-Propan-2-yl-1-azabicyclo[2.2.2]octane](/img/structure/B138307.png)
![Methyl 2-ethoxy-1-((2'-(N-hydroxycarbamimidoyl)-[1,1'-biphenyl]-4-yl)methyl)-1H-benzo[d]imidazole-7-carboxylate](/img/structure/B138309.png)
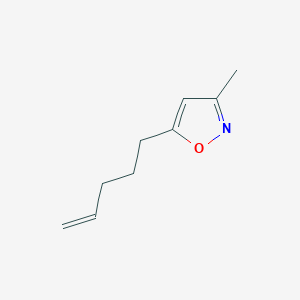
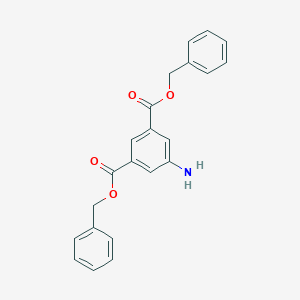
![7-[(3R,4R)-3-amino-4-methylpyrrolidin-1-yl]-1-cyclopropyl-6-fluoro-8-methyl-4-oxoquinoline-3-carboxylic acid](/img/structure/B138315.png)
![5-(4-Methoxyphenyl)pyrrolo[2,1-d][1,5]benzothiazepin-4-ol N,N-dimethylcarbamate](/img/structure/B138319.png)
